molecular formula C16H14Cl2N4O B4915531 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)urea

1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)urea

Cat. No.: B4915531
M. Wt: 349.2 g/mol
InChI Key: LRJOBDRVDRKYPD-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of cyano, dichlorophenyl, and pyridinyl groups in the molecule suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine. For example, 3-(3,4-dichlorophenyl)isocyanate can be reacted with 3-(pyridin-3-ylmethyl)amine under controlled conditions.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction. For instance, the urea derivative can be reacted with 2-bromoacetonitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and dichlorophenyl groups could play a role in binding to the target site, while the pyridinyl group might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanoethyl)-3-phenylurea: Lacks the dichlorophenyl and pyridinyl groups, potentially resulting in different biological activity.

    3-(3,4-Dichlorophenyl)-1-phenylurea: Lacks the cyanoethyl and pyridinyl groups, which might affect its chemical reactivity and applications.

    1-(Pyridin-3-ylmethyl)-3-phenylurea: Lacks the cyanoethyl and dichlorophenyl groups, influencing its overall properties.

Uniqueness

1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)urea is unique due to the combination of cyano, dichlorophenyl, and pyridinyl groups. This combination can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O/c17-14-5-4-13(9-15(14)18)21-16(23)22(8-2-6-19)11-12-3-1-7-20-10-12/h1,3-5,7,9-10H,2,8,11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOBDRVDRKYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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